Spironolactone Impurity G Spironolactone Impurity G
Brand Name: Vulcanchem
CAS No.: 880106-10-5
VCID: VC0196306
InChI: InChI=1S/C24H32O5S/c1-13(25)30-21-19-15(22(2)8-4-14(26)12-17(22)20(21)28)5-9-23(3)16(19)6-10-24(23)11-7-18(27)29-24/h12,15-16,19-21,28H,4-11H2,1-3H3/t15-,16-,19+,20-,21-,22+,23-,24+/m0/s1
SMILES: CC(=O)SC1C2C(CCC3(C2CCC34CCC(=O)O4)C)C5(CCC(=O)C=C5C1O)C
Molecular Formula: C24H32O5S
Molecular Weight: 432.58

Spironolactone Impurity G

CAS No.: 880106-10-5

Cat. No.: VC0196306

Molecular Formula: C24H32O5S

Molecular Weight: 432.58

Purity: > 95%

* For research use only. Not for human or veterinary use.

Spironolactone Impurity G - 880106-10-5

Specification

CAS No. 880106-10-5
Molecular Formula C24H32O5S
Molecular Weight 432.58
IUPAC Name S-[(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Standard InChI InChI=1S/C24H32O5S/c1-13(25)30-21-19-15(22(2)8-4-14(26)12-17(22)20(21)28)5-9-23(3)16(19)6-10-24(23)11-7-18(27)29-24/h12,15-16,19-21,28H,4-11H2,1-3H3/t15-,16-,19+,20-,21-,22+,23-,24+/m0/s1
SMILES CC(=O)SC1C2C(CCC3(C2CCC34CCC(=O)O4)C)C5(CCC(=O)C=C5C1O)C

Introduction

Chemical Properties and Structure

Chemical Identity

Spironolactone Impurity G possesses specific chemical identifiers that distinguish it from both the parent compound and other related impurities. The detailed chemical information is presented in Table 1.

Table 1: Chemical Identity of Spironolactone Impurity G

ParameterInformation
Chemical NameS-[(2′R)-6β-hydroxy-3,5′-dioxo-3′,4′-dihydro-5′H-spiro[androst-4-ene-17,2′-furan]-7α-yl] ethanethioate
Synonyms6β-Hydroxy Spironolactone
CAS Number880106-10-5
Molecular FormulaC24H32O5S
Molecular Weight432.6 g/mol
Parent APISpironolactone
CategoryProcess-related impurity

The chemical structure of Spironolactone Impurity G features a hydroxyl group at the 6β position of the androst-4-ene ring system, while maintaining the essential structural elements of spironolactone, including the 7α-acetylthio group and the 17,2′-furan-3,5′-dione spirolactone structure .

Physical Properties

Identification and Characterization Methods

Spectroscopic Characterization

Modern analytical techniques have been employed to characterize Spironolactone Impurity G, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being particularly valuable. Research findings show that derivatization with Girard's reagent P (GP) can significantly enhance the detection sensitivity of spironolactone and its metabolites, including Impurity G, by 1-2 orders of magnitude .

Ultra-high performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) has been effectively utilized for the detailed characterization of spironolactone impurities. This approach eliminates in-source fragmentation issues that traditionally complicate the analysis of spironolactone and its related compounds .

Chromatographic Identification

High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of spironolactone and its impurities. For instance, reversed-phase HPLC methods using C18 columns have proven effective for the detection of spironolactone impurities in pharmaceutical formulations .

A specific HPLC method reported for spironolactone involves:

  • Column: C18 inertsil (250 × 4.6 mm, 5μm)

  • Mobile phase: Phosphate buffer (pH 4) and acetonitrile (1:1 ratio)

  • Flow rate: 1.5 ml/min

  • Detection wavelength: 240 nm

  • Column temperature: 40°C

  • Retention time for spironolactone: Approximately 4.5 minutes

While this method was developed for the parent compound, it can be adapted for the detection of Impurity G with appropriate modifications to account for the increased polarity due to the hydroxyl group.

Significance in Pharmaceutical Analysis

Quality Control Applications

Analytical Methods for Detection

HPLC Method Development

High-performance liquid chromatography (HPLC) remains the method of choice for the detection and quantification of Spironolactone Impurity G. Development of HPLC methods for impurity profiling typically involves optimization of several parameters to achieve adequate separation and detection sensitivity.

A recent development in HPLC methodology for spironolactone impurities showed significant improvements in analysis time, reducing it by 4-5 fold compared to official methods. This faster approach maintains robust separation while achieving run times between 5 to 14 minutes . Such advancements are particularly valuable for routine quality control testing in pharmaceutical manufacturing.

Validation Parameters

Method validation for Spironolactone Impurity G analysis follows International Conference on Harmonisation (ICH) guidelines, with key parameters including:

  • Specificity: Ensuring the ability to detect Impurity G without interference from other components

  • Linearity: Establishing a linear relationship between concentration and detector response

  • Accuracy: Determining the closeness of test results to the true value

  • Precision: Assessing the consistency of results (repeatability and intermediate precision)

  • Limit of Detection (LOD): Determining the lowest detectable amount

  • Limit of Quantitation (LOQ): Establishing the lowest quantifiable amount

In one validated method for spironolactone and its impurities, the LOD and LOQ were reported as 0.553 ppm and 1.677 ppm, respectively, indicating high sensitivity for impurity detection .

Regulatory Considerations

Pharmacopoeial Standards

Spironolactone Impurity G is officially recognized in the European Pharmacopoeia (EP) as a specified impurity that must be controlled in spironolactone products . The EP provides detailed specifications for identification, testing, and limits of Impurity G in pharmaceutical formulations.

Regulatory authorities require comprehensive impurity profiling of active pharmaceutical ingredients and finished products, with particular attention to known impurities like Spironolactone Impurity G. This requirement necessitates the development of validated analytical methods capable of detecting impurities at levels below established thresholds .

Stability and Degradation Pathway

The formation of Spironolactone Impurity G can occur through various pathways, including:

  • Process-related formation during synthesis of the active pharmaceutical ingredient

  • Degradation during storage or formulation

  • Metabolic transformation in biological systems

Understanding the mechanisms of Impurity G formation is crucial for implementing effective control strategies during manufacturing and establishing appropriate shelf-life for spironolactone products.

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